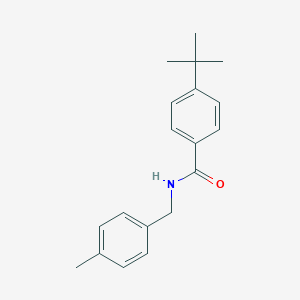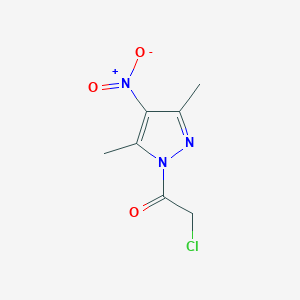![molecular formula C19H23N3O3 B449084 1-(ADAMANTAN-1-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA](/img/structure/B449084.png)
1-(ADAMANTAN-1-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(ADAMANTAN-1-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA is a complex organic compound that features a unique combination of adamantyl and benzodioxolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ADAMANTAN-1-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA typically involves the following steps:
Formation of the Adamantyl Hydrazine Intermediate: This step involves the reaction of 1-adamantylamine with hydrazine to form the adamantyl hydrazine intermediate.
Condensation Reaction: The intermediate is then reacted with 1-(1,3-benzodioxol-5-yl)ethanone under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(ADAMANTAN-1-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-(ADAMANTAN-1-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA exerts its effects is not well-documented. it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The adamantyl group may enhance the compound’s stability and bioavailability, while the benzodioxolyl group could contribute to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~-(1-adamantyl)-2-(1-phenylethylidene)hydrazinecarboxamide: Similar structure but with a phenyl group instead of a benzodioxolyl group.
N~1~-(1-adamantyl)-2-(1-naphthylmethylidene)hydrazinecarboxamide: Contains a naphthyl group instead of a benzodioxolyl group.
Uniqueness
1-(ADAMANTAN-1-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA is unique due to the presence of both adamantyl and benzodioxolyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C19H23N3O3 |
|---|---|
Poids moléculaire |
341.4g/mol |
Nom IUPAC |
1-(1-adamantyl)-3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea |
InChI |
InChI=1S/C19H23N3O3/c23-18(21-19-7-13-3-14(8-19)5-15(4-13)9-19)22-20-10-12-1-2-16-17(6-12)25-11-24-16/h1-2,6,10,13-15H,3-5,7-9,11H2,(H2,21,22,23)/b20-10+ |
Clé InChI |
VAOGDOUJNDDIFH-KEBDBYFISA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC5=C(C=C4)OCO5 |
SMILES isomérique |
C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=CC5=C(C=C4)OCO5 |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC5=C(C=C4)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'~1~-((E)-1-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-4-METHYLBENZOHYDRAZIDE](/img/structure/B449001.png)
![6-[(E)-[2-[[5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoylhydrazinylidene]methyl]-2,3-dimethoxybenzoic acid](/img/structure/B449004.png)
![2-({5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B449005.png)
![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-2-{[4-phenyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanohydrazide](/img/structure/B449006.png)
![2-({5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B449008.png)
![N'-(2-methylbenzylidene)-2-{[4-phenyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanohydrazide](/img/structure/B449009.png)

![2-{4-nitrophenyl}-5-phenyl-4-({[2-(1-piperazinyl)ethyl]imino}methyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B449014.png)
![2-chloro-N'-[phenyl(2-pyridinyl)methylene]benzohydrazide](/img/structure/B449018.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea](/img/structure/B449021.png)

![2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B449027.png)
![4-[2-({(E)-[5-hydroxy-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]methylidene}amino)ethyl]benzenesulfonamide](/img/structure/B449028.png)
